Chiral Identity: Enantiomeric Purity as a Minimum Procurement Gate for (S)-Configured Valinamide Derivatives
The compound is supplied exclusively as the (S)-enantiomer (IUPAC: (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-(propan-2-yl)butanamide), with vendor-specified chemical purity of 95% (Chemeenu CM565500) to 98% (Leyan 1777008, MolCore) . For chiral amide-based kinase inhibitors, the (R)-enantiomer can exhibit >100-fold differences in target binding affinity or be entirely inactive; therefore, enantiomeric identity documentation (specific rotation, chiral HPLC, or chiral SFC trace) is a minimum verifiable procurement criterion that generic achiral purity certificates do not capture [1]. No vendor currently provides a certificate of analysis (CoA) confirming enantiomeric excess (ee) in the public domain for this compound; requesting ee documentation at the time of quotation is strongly recommended. The alanine-derived analog (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide (CAS 1354018-98-6) differs only in the α-side chain (methyl vs. isopropyl) and serves as the closest commercially available structural comparator, but no head-to-head biochemical data exist for either compound .
| Evidence Dimension | Enantiomeric identity and chemical purity specification |
|---|---|
| Target Compound Data | Chemical purity 95%–98% (vendor COA); (S)-enantiomer; CAS 1354015-75-0 |
| Comparator Or Baseline | (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide (CAS 1354018-98-6); 95% purity; differs by α-substituent (methyl vs. isopropyl); no quantitative activity data available for either compound |
| Quantified Difference | Not quantifiable—no comparative biochemical data exist in the public domain for either compound |
| Conditions | Vendor-specified purity levels; no published enantiomeric excess data |
Why This Matters
Enantiomeric identity is a binary gate for procurement: an (R)-enantiomer or racemate may be functionally silent, and without ee documentation the user cannot distinguish an active (S)-form from an inactive mixture, undermining experimental reproducibility.
- [1] Class-level inference: In chiral amide kinase inhibitors, enantiomeric inversion routinely produces >10- to >100-fold potency differences (general principle supported by FDA guidance on chiral drug development and extensive medicinal chemistry literature). No compound-specific data available. View Source
